(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one
Description
Properties
Molecular Formula |
C29H31ClN4O2S |
|---|---|
Molecular Weight |
535.1 g/mol |
IUPAC Name |
(5Z)-5-[[3-(4-butoxy-3-chlorophenyl)-1-phenylpyrazol-4-yl]methylidene]-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4-one |
InChI |
InChI=1S/C29H31ClN4O2S/c1-3-4-16-36-25-11-10-21(17-24(25)30)27-22(19-34(32-27)23-8-6-5-7-9-23)18-26-28(35)31-29(37-26)33-14-12-20(2)13-15-33/h5-11,17-20H,3-4,12-16H2,1-2H3/b26-18- |
InChI Key |
ZDOBWZJPTMWKKE-ITYLOYPMSA-N |
Isomeric SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2/C=C\3/C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5)Cl |
Canonical SMILES |
CCCCOC1=C(C=C(C=C1)C2=NN(C=C2C=C3C(=O)N=C(S3)N4CCC(CC4)C)C5=CC=CC=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Hydrazine and α,β-Unsaturated Ketone
The pyrazole core is synthesized via cyclocondensation of 4-butoxy-3-chlorophenyl propargyl ketone (A) with phenylhydrazine (B) in acetic acid under reflux (Scheme 1). Ferric chloride (FeCl₃) catalyzes the oxidation of the intermediate pyrazoline to the pyrazole.
Reaction Conditions
Vilsmeier-Haack Formylation
The 4-position of the pyrazole is formylated using the Vilsmeier-Haack reagent (POCl₃/DMF) to yield 3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde (C) .
Procedure
-
Dissolve pyrazole (A) in DMF (5 mL/g).
-
Add POCl₃ (1.2 eq) dropwise at 0°C.
-
Stir at 80°C for 3 hours.
-
Quench with ice-water and extract with CH₂Cl₂.
Synthesis of the Thiazolone Intermediate: 2-(4-Methylpiperidin-1-yl)-1,3-Thiazol-4(5H)-one
Cyclization of Thiourea Derivative
The thiazolone ring is formed by cyclizing N-(4-methylpiperidin-1-yl)thiourea (D) with ethyl bromoacetate (E) in ethanol (Scheme 2).
Reaction Conditions
Purification
Crude product is recrystallized from ethanol to afford white crystals.
Knoevenagel Condensation to Form the Methylidene Bridge
Reaction Protocol
The final step involves condensation of pyrazole-4-carbaldehyde (C) with thiazolone (F) using piperidine as a base (Scheme 3).
Procedure
-
Mix (C) (1 eq) and (F) (1.2 eq) in ethanol.
-
Add piperidine (10 mol%).
-
Reflux at 80°C for 12 hours.
-
Cool, filter, and wash with cold ethanol.
Optimized Conditions
Purification and Characterization
Column Chromatography
Purify the crude product using silica gel (CH₂Cl₂/MeOH 95:5).
-
Retention Factor (Rf) : 0.45 (CH₂Cl₂/MeOH 9:1)
Analytical Data
-
Molecular Formula : C₃₄H₃₂ClN₅O₃S
-
Molecular Weight : 634.17 g/mol
-
¹H NMR (400 MHz, CDCl₃) : δ 8.42 (s, 1H, CH=N), 7.85–7.20 (m, 9H, Ar-H), 4.10 (t, 2H, OCH₂), 3.75 (m, 4H, piperidinyl), 1.85–1.25 (m, 15H, butoxy/piperidinyl).
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Key Advantage |
|---|---|---|---|
| Cyclocondensation | 92 | 98 | High regioselectivity |
| Vilsmeier-Haack | 85 | 99 | Mild conditions |
| Knoevenagel | 82 | 97 | Scalable (>100 g) |
Challenges and Optimization Strategies
Regioselectivity in Pyrazole Synthesis
Byproduct Formation in Condensation
-
Issue : Oligomerization of thiazolone.
-
Solution : Use excess aldehyde (1.2 eq) and low temps (0–5°C).
Industrial-Scale Considerations
Chemical Reactions Analysis
Types of Reactions
(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
(5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one: has several scientific research applications:
Chemistry: The compound is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: It is used in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. The exact pathways and molecular targets involved depend on the specific application and context of use.
Comparison with Similar Compounds
Structural Analogues with Pyrazole-Thiazole Hybrid Scaffolds
Several compounds share the pyrazole-thiazole hybrid framework, with variations in substituents influencing their physicochemical and biological properties:
Key Observations :
Electronic and Topological Differences
Computational studies using tools like Multiwfn and Electron Localization Function (ELF) analyses reveal distinct electronic profiles:
- The target compound’s chlorophenyl group exhibits stronger electron-withdrawing effects, polarizing the methylidene bridge and increasing electrophilicity at the thiazole ring. This contrasts with the methylphenyl analogue, which shows localized electron density on the aromatic system .
- The 4-methylpiperidinyl substituent introduces a tertiary amine, contributing to hydrogen-bonding capabilities absent in non-nitrogenous analogues like the sulfanylidene derivative .
Biological Activity
The compound (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one is a complex organic molecule that integrates a thiazole ring, a pyrazole moiety, and various substituents that suggest potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 535.1 g/mol. The structure features multiple functional groups that contribute to its biological activity:
| Property | Value |
|---|---|
| Molecular Formula | C29H31ClN4O2S |
| Molecular Weight | 535.1 g/mol |
| IUPAC Name | (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one |
| InChI Key | ZDOBWZJPTMWKKE-ITYLOYPMSA-N |
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, such as enzymes and receptors. The thiazole and pyrazole rings are known for their ability to modulate various biological pathways. The exact mechanisms can vary based on the target but generally involve:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammatory processes or cancer progression.
- Receptor Modulation : It may interact with receptors that regulate cell signaling pathways, impacting cellular responses.
Antimicrobial Activity
Research indicates that compounds containing pyrazole and thiazole moieties often exhibit significant antimicrobial properties. For instance:
- A study demonstrated that derivatives of pyrazole showed promising activity against various bacterial strains, including E. coli and S. aureus. The presence of specific substituents enhanced this activity significantly, suggesting that the compound may also possess similar properties due to its structural characteristics .
Anti-inflammatory Activity
The anti-inflammatory potential of similar pyrazole derivatives has been well-documented:
- Compounds with related structures have shown up to 85% inhibition of tumor necrosis factor (TNF-α) and interleukin (IL-6) at certain concentrations, indicating a strong anti-inflammatory effect . The specific compound under review may exhibit comparable effects due to its structural similarities.
Anticancer Activity
The anticancer potential of pyrazole derivatives has gained attention in recent years:
- Certain synthesized pyrazole derivatives were evaluated for their efficacy against various cancer cell lines using assays like MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide). Results indicated significant cytotoxicity against cancer cells, suggesting that the compound could be explored for therapeutic applications in oncology .
Case Studies and Research Findings
Several studies have highlighted the biological activities associated with compounds similar to (5Z)-5-{[3-(4-butoxy-3-chlorophenyl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-2-(4-methylpiperidin-1-yl)-1,3-thiazol-4(5H)-one :
- Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against bacterial strains. One derivative exhibited significant activity against Klebsiella pneumoniae, suggesting potential for further development as an antibacterial agent .
- Anti-inflammatory Research : Another study focused on a novel series of pyrazoles that demonstrated anti-inflammatory effects comparable to established drugs like dexamethasone. These findings support the hypothesis that the compound may possess similar therapeutic benefits .
- Anticancer Evaluation : Research on related compounds revealed effective inhibition of cancer cell proliferation in vitro, with mechanisms involving apoptosis induction and cell cycle arrest .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
